molecular formula C8H15ClN4O2S2 B1407472 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride CAS No. 1023815-33-9

2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride

Cat. No. B1407472
M. Wt: 298.8 g/mol
InChI Key: LLDRXYFZFMGVRE-UHFFFAOYSA-N
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Description

“2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride” is a compound that has drawn the attention of scientists and researchers from various fields. It has a molecular weight of 298.8 g/mol. The IUPAC name for this compound is 2-[4-(methylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2S2/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8/h6H,2-5,9H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow appearance .

Scientific Research Applications

DNA Binding and Fluorescent Staining

The study of synthetic dyes like Hoechst 33258, which is structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, highlights their application in binding strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, facilitating the analysis of nuclear DNA content values in flow cytometry, plant chromosome analysis, and other cellular biology applications. Such compounds provide a basis for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Neuropharmacological Research

Compounds structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride have been investigated for their role in neuropharmacology, specifically in the treatment of neuropsychiatric disorders. Research into dopamine D2 receptor ligands, for example, has explored their therapeutic potential in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. This body of work highlights the importance of specific pharmacophores for achieving high affinity to D2 receptors, thereby offering insights into the development of novel therapeutics for these disorders (Jůza et al., 2022).

Metabolic Pathways and Drug Metabolism

Another area of research involves the metabolic pathways of arylpiperazine derivatives, including those related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride. Studies have detailed the extensive pre-systemic and systemic metabolism these compounds undergo, including N-dealkylation processes. Understanding the metabolism of such compounds is crucial for the development of drugs with favorable pharmacokinetic profiles, especially those used in treating depression, psychosis, or anxiety (Caccia, 2007).

Synthesis of N-Heterocycles

Research on chiral sulfinamides, including tert-butanesulfinamide, which shares functional groups with 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, underscores their utility in the stereoselective synthesis of amines and their derivatives. These methodologies facilitate the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in the synthesis of natural products and therapeutic compounds (Philip et al., 2020).

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S2.ClH/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8;/h6H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDRXYFZFMGVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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